![molecular formula C12H12F3NO4S B2631484 N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide CAS No. 2094871-06-2](/img/structure/B2631484.png)
N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide
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Overview
Description
N-[2-(4-Trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide, also known as TFMPA, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is known for its ability to selectively block certain types of ion channels, making it a valuable tool for studying the role of these channels in various physiological processes. In
Scientific Research Applications
N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide has been used extensively in scientific research to study the role of ion channels in various physiological processes. Specifically, N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide has been used to study the role of the GABAA receptor, which is an important target for drugs used to treat anxiety and other neurological disorders. N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide has also been used to study the role of other ion channels, including the TRPV1 and TRPV4 channels, which are involved in pain sensation and inflammation.
Mechanism of Action
N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide acts as a selective blocker of certain types of ion channels, including the GABAA receptor, TRPV1, and TRPV4 channels. By blocking these channels, N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide can inhibit the activity of neurons and other cells that rely on these channels for their function. This makes N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide a valuable tool for studying the role of these channels in various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide depend on the specific ion channels that it blocks. For example, blocking the GABAA receptor can lead to increased anxiety and seizures, while blocking the TRPV1 channel can reduce pain sensation and inflammation. N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide has also been shown to have anti-inflammatory effects in animal models of inflammatory disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide is its ability to selectively block certain types of ion channels, making it a valuable tool for studying the role of these channels in various physiological processes. However, N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide also has some limitations. For example, it can be difficult to control the concentration of N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide in experiments, which can lead to inconsistent results. Additionally, N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide can be toxic at high concentrations, which can limit its usefulness in certain types of experiments.
Future Directions
There are many potential future directions for research involving N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide. One area of interest is the role of N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide in the treatment of neurological disorders such as anxiety and epilepsy. Another area of interest is the use of N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide as a tool for studying the role of ion channels in cancer and other diseases. Additionally, there is potential for the development of new drugs based on N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide that could have therapeutic benefits for a wide range of conditions.
Synthesis Methods
The synthesis of N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide involves a series of chemical reactions that begin with the reaction of 4-trifluoromethanesulfonylphenol with ethylene oxide to form 2-(4-trifluoromethanesulfonylphenoxy)ethanol. This intermediate is then reacted with prop-2-enoyl chloride to produce N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide. The synthesis of N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide is a complex process that requires specialized equipment and expertise.
properties
IUPAC Name |
N-[2-[4-(trifluoromethylsulfonyl)phenoxy]ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO4S/c1-2-11(17)16-7-8-20-9-3-5-10(6-4-9)21(18,19)12(13,14)15/h2-6H,1,7-8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJDIUDLCRSUNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCOC1=CC=C(C=C1)S(=O)(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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